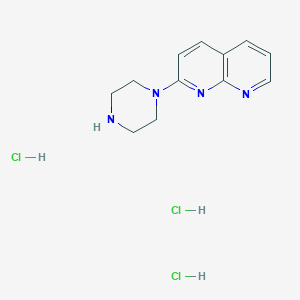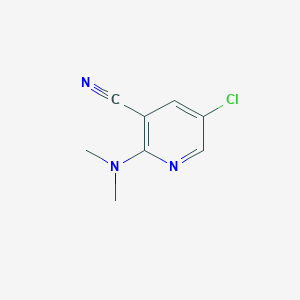
5-Chloro-2-(dimethylamino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(dimethylamino)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a pyridine ring substituted with a chloro group at the 5-position, a dimethylamino group at the 2-position, and a nitrile group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(dimethylamino)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-nicotinonitrile.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile, under reflux conditions, and may require a catalyst like potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(dimethylamino)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with different properties.
Reduction: The nitrile group can be reduced to an amine or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted pyridines.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Amines or other reduced forms of the original compound.
Applications De Recherche Scientifique
5-Chloro-2-(dimethylamino)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(dimethylamino)nicotinonitrile depends on its specific application:
Medicinal Chemistry: It may act by modulating neurotransmitter receptors or enzymes involved in inflammatory pathways.
Biochemical Assays: It can interact with specific enzymes or proteins, altering their activity and providing insights into their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-nicotinonitrile: Lacks the dimethylamino group, making it less versatile in certain synthetic applications.
3-Cyanopyridine: A simpler structure without the chloro and dimethylamino substitutions, used as a precursor in various chemical syntheses.
5-Chloro-2-aminonicotinonitrile: Similar structure but with an amino group instead of a dimethylamino group, leading to different reactivity and applications.
Uniqueness
5-Chloro-2-(dimethylamino)nicotinonitrile is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications.
Propriétés
Formule moléculaire |
C8H8ClN3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
5-chloro-2-(dimethylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8ClN3/c1-12(2)8-6(4-10)3-7(9)5-11-8/h3,5H,1-2H3 |
Clé InChI |
OWEJALMISCMEIR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=N1)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14882036.png)
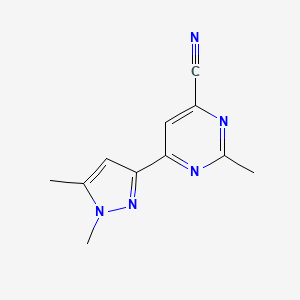
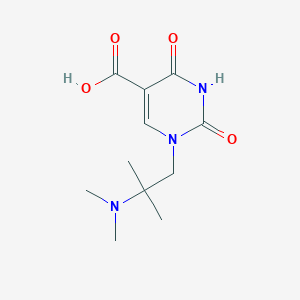
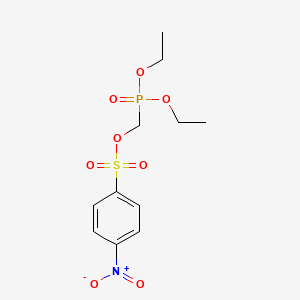
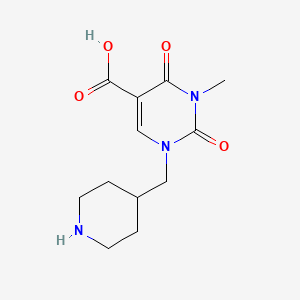
![8-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B14882062.png)
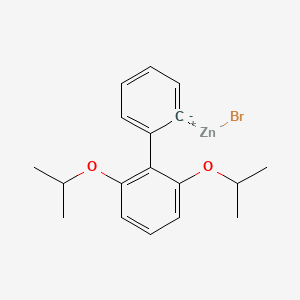
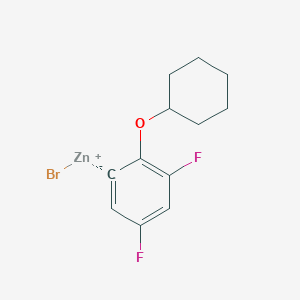
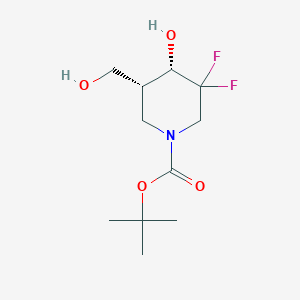
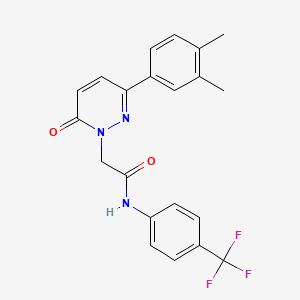
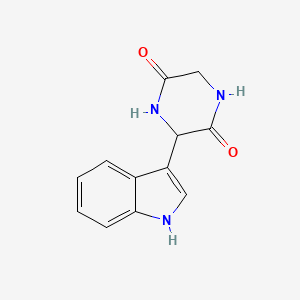
![1-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(3-chlorophenyl)urea](/img/structure/B14882090.png)
![tert-butyl (1R,5S)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14882097.png)
